1H-Pyrazole-1,5-dicarboxylic acid

Organic Synthesis Protecting Group Strategy Medicinal Chemistry

Select 1H-Pyrazole-1,5-dicarboxylic acid for its non-interchangeable 1,5-substitution pattern, which dictates specific coordination modes in MOF synthesis. This 'carbamate-protected' building block enables chemoselective transformations impossible with free N-H analogs. Quantified stability (<2% degradation over 6 months at 40°C/75% RH) ensures reliable experimental outcomes. Ideal for medicinal chemistry and advanced materials R&D.

Molecular Formula C5H4N2O4
Molecular Weight 156.10 g/mol
CAS No. 90993-83-2
Cat. No. B12861872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrazole-1,5-dicarboxylic acid
CAS90993-83-2
Molecular FormulaC5H4N2O4
Molecular Weight156.10 g/mol
Structural Identifiers
SMILESC1=C(N(N=C1)C(=O)O)C(=O)O
InChIInChI=1S/C5H4N2O4/c8-4(9)3-1-2-6-7(3)5(10)11/h1-2H,(H,8,9)(H,10,11)
InChIKeyURORXTCGNUBKKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Pyrazole-1,5-dicarboxylic acid (CAS 90993-83-2): Procurement for Heterocyclic Research and MOF Development


1H-Pyrazole-1,5-dicarboxylic acid (CAS 90993-83-2) is a heterocyclic organic compound with the molecular formula C5H4N2O4 . Its structure features a pyrazole ring substituted with two carboxylic acid groups at the 1- and 5-positions . This specific functionalization pattern makes it a versatile building block in medicinal chemistry and a precursor for the synthesis of more complex molecules, particularly in the development of coordination polymers and metal-organic frameworks (MOFs) .

Why 1H-Pyrazole-1,5-dicarboxylic acid is Not a Generic Substitute for Other Pyrazole Carboxylic Acids


The substitution pattern of carboxylic acid groups on the pyrazole ring is the single most critical determinant of a molecule's chemical behavior and application. The 1,5-substitution pattern on 1H-Pyrazole-1,5-dicarboxylic acid is structurally distinct from its isomers, such as the 3,5- or 1,3-dicarboxylic acids . This difference fundamentally alters the molecule's geometry, dipole moment, and potential for hydrogen bonding . Crucially, this unique arrangement dictates specific and non-interchangeable coordination modes with metal ions, which directly impacts the synthesis and structure of advanced materials like Metal-Organic Frameworks (MOFs) . Substituting it with an isomer would lead to a different, and likely undesirable, coordination geometry or framework topology, resulting in a failed synthesis or a material with different, untested properties.

Quantitative Differentiation: A Data-Backed Guide for Selecting 1H-Pyrazole-1,5-dicarboxylic acid


Regiospecific Access to Carbamate-Protected Pyrazole-3-carboxylate Scaffolds

A key differentiator for 1H-Pyrazole-1,5-dicarboxylic acid lies in its application as a synthon. In the one-pot synthesis of pyrazole derivatives, the compound can be formed as a pyrazole-1,5-dicarboxylate ester, which is functionally described as a 'carbamate-protected pyrazole-3-carboxylate' [1]. This means the 1-position carboxylate serves as a built-in protecting group for the pyrazole N-H, while the 5-position is the carboxylate of interest. This is a synthetically advantageous feature not inherently shared by other isomers, such as 1H-pyrazole-3,5-dicarboxylic acid, which has a different, more symmetric substitution pattern .

Organic Synthesis Protecting Group Strategy Medicinal Chemistry

Stability Profile: Quantified Degradation Data Under Stress Conditions

Long-term stability data is crucial for procurement planning. For this compound, storage at <15°C in amber glass containers is reported to ensure 24-month stability. Furthermore, a stress test at 40°C and 75% relative humidity (RH) showed less than 2% degradation over a period of six months . While no comparative stability data for isomers under identical conditions could be located, this provides a quantifiable baseline for the compound's own shelf-life and robustness.

Stability Studies Storage Procurement

Validated Application Scenarios for 1H-Pyrazole-1,5-dicarboxylic acid Based on Evidence


Synthesis of Complex Pyrazole Derivatives Requiring a Built-in Protecting Group

This compound is the appropriate choice when a synthetic route requires a pyrazole-3-carboxylate equivalent with a masked N-H group. Its unique function as a 'carbamate-protected' building block [1] allows for chemoselective transformations on the pyrazole ring that would not be possible with free N-H containing analogs like 1H-pyrazole-3-carboxylic acid. This is particularly relevant for synthesizing drug-like molecules where late-stage deprotection is a key step in the synthetic sequence.

Development of Novel Metal-Organic Frameworks (MOFs) and Coordination Polymers

The specific 1,5-arrangement of carboxylic acid groups confers a unique geometry and coordination vector, making it a specialized linker for constructing MOFs and coordination polymers . Researchers should select this compound when exploring new framework topologies, as its substitution pattern will result in different network structures compared to more common linkers like 1,4-benzenedicarboxylic acid (terephthalic acid) or its 3,5-substituted isomer.

Research Requiring Compounds with Verified Long-Term Stability

For projects where material stability is a key concern, the reported data for 1H-Pyrazole-1,5-dicarboxylic acid provides a concrete reference point. The quantified stability of <2% degradation over six months at accelerated conditions (40°C/75% RH) supports its use in experiments where maintaining compound integrity over time is critical. This data provides a level of assurance not always available for less-characterized research chemicals.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1H-Pyrazole-1,5-dicarboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.